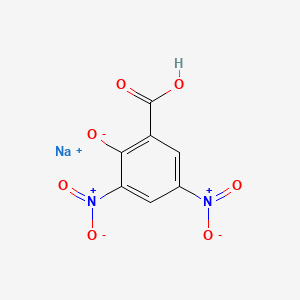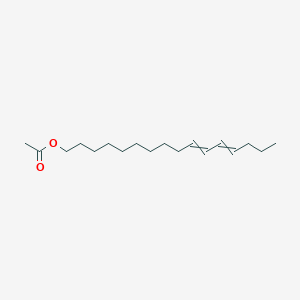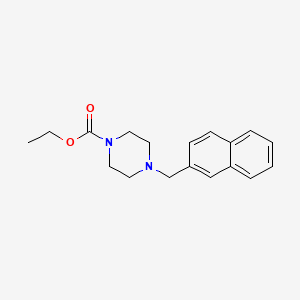
alpha-Methyldopamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
a-Methyldopamine, also known as catecholamphetamine, belongs to the class of organic compounds known as amphetamines and derivatives. These are organic compounds containing or derived from 1-phenylpropan-2-amine. a-Methyldopamine is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). a-Methyldopamine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, a-methyldopamine is primarily located in the cytoplasm.
Scientific Research Applications
Neurochemical Alterations : Alpha-Methyldopamine (alpha-MeDA), a metabolite of certain neurotoxicants, has been found to produce behavioral changes and short-term alterations in the dopaminergic, serotonergic, and noradrenergic systems in male Sprague-Dawley rats. This highlights its role in acute and potentially long-term neurochemical changes observed after administration of related compounds (Miller, Lau, & Monks, 1996).
Metabolism and Stereochemistry : The metabolism of alpha-methyldopa (α-MD) in rat brains, particularly its conversion to alpha-methyldopamine, has been extensively studied. The metabolic fate of α-MD and its stereoselective transport into the brain underscore its significance in pharmacological applications (Ames, Melmon, & Castagnoli, 1977).
Receptor Binding Effects : Alpha-Methyldopamine's influence on alpha-noradrenergic receptor binding sites in mouse brains has been observed, indicating its potential role in the modulation of neuroreceptor activity (Oide, 1984).
Comparative Biological Effects : A study on N-alkylated alpha-methyldopamine derivatives assessed their biological effects compared to semirigid dopamine congeners, revealing insights into their dopaminergic agonist activity and potential use in neurological research (Cannon et al., 1979).
Dopamine Synthesis and Release : Research on the effect of alpha-methyldopamine on dopamine synthesis and release in rat striatum has provided valuable information on its impact on neurotransmitter systems, crucial for understanding its pharmacological actions (Uretsky, Chase, & Lorenzo, 1975).
Catecholamine Concentrations and Receptors : Studies exploring the effects of methyldopa metabolites, including alpha-methyldopamine, on amine transmitters and adrenergic receptors in rat brains have elucidated its potential therapeutic roles and underlying mechanisms in conditions like hypertension (Louis et al., 1984).
Antihypertensive Metabolites : The role of alpha-methyldopamine as a metabolite of alpha-methyldopa and its relation to antihypertensive properties have been a subject of interest, contributing to the understanding of its clinical applications (Robertson et al., 1984).
properties
CAS RN |
555-64-6 |
|---|---|
Product Name |
alpha-Methyldopamine |
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.2 g/mol |
IUPAC Name |
4-(2-aminopropyl)benzene-1,2-diol |
InChI |
InChI=1S/C9H13NO2/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5-6,11-12H,4,10H2,1H3 |
InChI Key |
KSRGADMGIRTXAF-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC(=C(C=C1)O)O)N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)N |
Other CAS RN |
3583-05-9 |
synonyms |
3,4-dihydroxyamphetamine alpha-methyldopamine alpha-methyldopamine monohydrobromide alpha-methyldopamine monohydrobromide, (+-)-isomer alpha-methyldopamine monohydrochloride alpha-methyldopamine monohydrochloride, (+-)-isomer alpha-methyldopamine monohydrochloride, (R)-isomer alpha-methyldopamine monohydrochloride, (S)-isomer alpha-methyldopamine, (+-)-isomer alpha-methyldopamine, (R)-isomer alpha-methyldopamine, (S)-isomer alpha-methyldopamine, conjugate monoacid catecholamphetamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



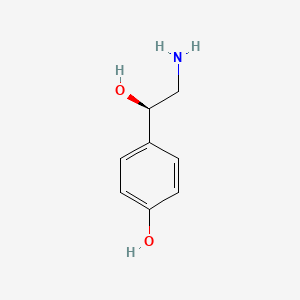
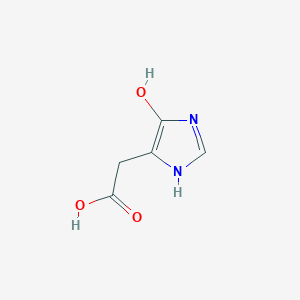
![2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1210664.png)
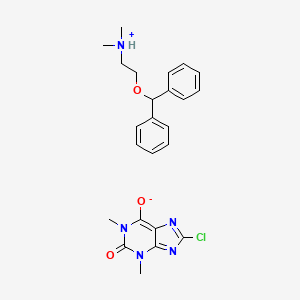
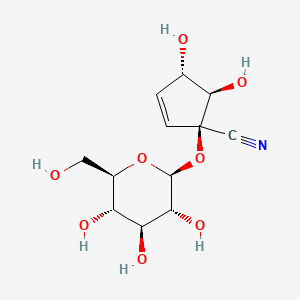
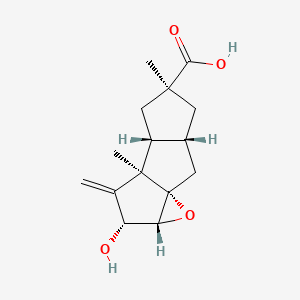



![Adenosine-5'-[phenylalaninol-phosphate]](/img/structure/B1210676.png)
![5'-Deoxy-5'-[N-methyl-N-(2-aminooxyethyl) amino]adenosine](/img/structure/B1210677.png)
